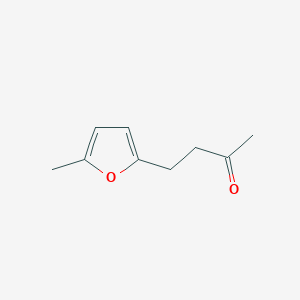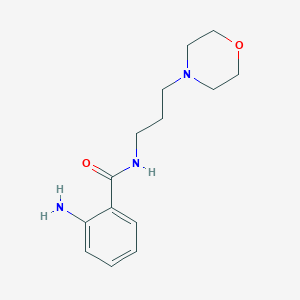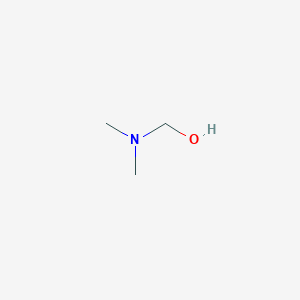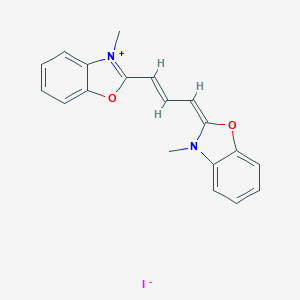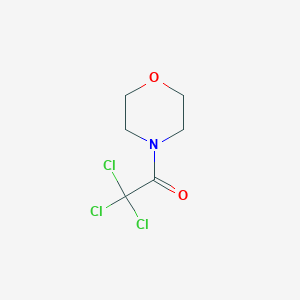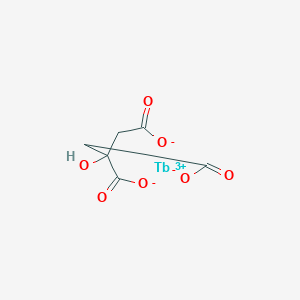
Terbium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium citrate is a chemical compound that is widely used in scientific research for its unique properties. It is a rare earth element that has a number of interesting characteristics which make it useful in a variety of applications. In
Aplicaciones Científicas De Investigación
Terbium citrate has a number of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is often used as a fluorescent probe, allowing researchers to track the movement of molecules in cells and tissues. It can also be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein interactions.
Mecanismo De Acción
The mechanism of action of terbium citrate is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, gene expression, and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
Terbium citrate has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate immune function. It has also been shown to have a protective effect on the liver and kidneys, and may have potential as a treatment for certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of terbium citrate is its fluorescent properties, which make it useful in a variety of imaging and tracking applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to its use, including its toxicity at high doses and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are a number of future directions for research involving terbium citrate. One area of interest is the development of new drugs and therapies based on its unique properties. Another area of interest is the study of its interactions with specific proteins and enzymes, which could lead to a better understanding of cellular signaling pathways and disease mechanisms. Additionally, there is potential for the development of new imaging techniques and diagnostic tools based on terbium citrate fluorescence.
Métodos De Síntesis
Terbium citrate can be synthesized through a number of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of terbium oxide with citric acid in the presence of water. The resulting product is then purified through a series of washing and drying steps.
Propiedades
Número CAS |
13482-49-0 |
|---|---|
Nombre del producto |
Terbium citrate |
Fórmula molecular |
C6H5O7Tb |
Peso molecular |
348.02 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Otros números CAS |
13482-49-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



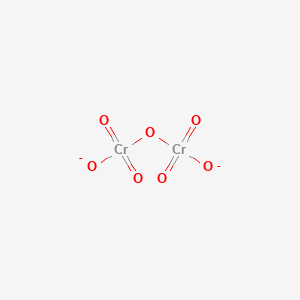
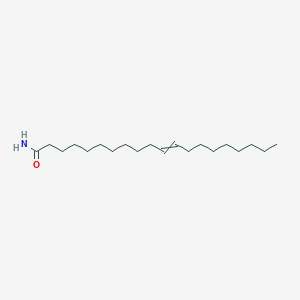
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
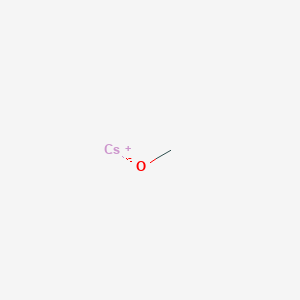
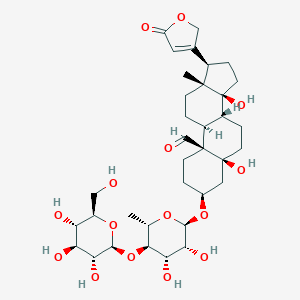
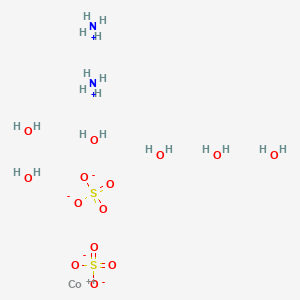
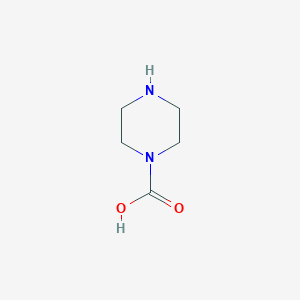
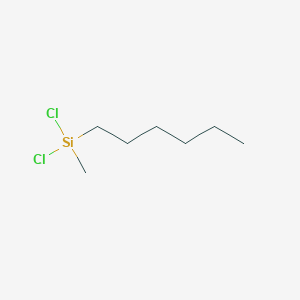
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
